molecular formula C12H12FNSi B8342262 2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

Cat. No. B8342262
M. Wt: 217.31 g/mol
InChI Key: HPXYYNZACFQFGM-UHFFFAOYSA-N
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Patent
US07723368B2

Procedure details

The title compound was prepared in substantially the same manner as described in Example 1, step 3 starting from 2-Fluoro-5-iodo-benzonitrile (1.0 g, 4.14 mmol), and Ethynyl-trimethyl-silane (0.487 g, 4.97 mmol), and was obtained as a waxy brown solid, (0.90 g, 99%), identified by NMR and mass spectral analyses. MS (EI+): 216 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.487 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7](I)=[CH:6][C:3]=1[C:4]#[N:5].[C:11]([Si:13]([CH3:16])([CH3:15])[CH3:14])#[CH:12]>>[F:1][C:2]1[CH:9]=[CH:8][C:7]([C:12]#[C:11][Si:13]([CH3:16])([CH3:15])[CH3:14])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)I
Step Two
Name
Quantity
0.487 g
Type
reactant
Smiles
C(#C)[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a waxy brown solid, (0.90 g, 99%),

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=C(C=C1)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.